4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol
Description
Structural Overview and Nomenclature
The compound’s IUPAC name, 3,4-dibenzyl-1H-1,2,4-triazole-5-thione , reflects its substitution pattern and tautomeric form. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅N₃S |
| Molecular weight | 281.38 g/mol |
| SMILES notation | C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |
| InChIKey | ZHRFGHHXGMDPGA-UHFFFAOYSA-N |
The 1,2,4-triazole ring adopts a planar configuration, with benzyl groups at positions 4 and 5 contributing steric bulk and aromatic π-electron density. The thione-thiol tautomerism at position 3 enables diverse reactivity, particularly in metal coordination and nucleophilic substitution reactions. Synonyms for this compound include 4,5-bis(benzyl)-2H-1,2,4-triazole-3-thione and 4,5-Dibenzyl-3-sulphanyl-4H-1,2,4-triazole, as documented in chemical databases.
Historical Development of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 1,2,4-triazole derivatives dates to the early 20th century, with foundational work by Einhorn, Brunner, and Pellizzari establishing methods such as:
- Einhorn-Brunner reaction : Cyclization of imides with alkyl hydrazines.
- Pellizzari reaction : Condensation of amides and hydrazides.
These classical approaches faced limitations in regioselectivity and yield, prompting modern innovations like microwave-assisted synthesis and liquid-phase techniques. For 4,5-dibenzyl-4H-1,2,4-triazole-3-thiol, key advancements include:
- Alkaline cyclization : Intramolecular dehydrative cyclization of thiosemicarbazides under basic conditions.
- Functional group modifications : Introduction of benzyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
Recent studies have optimized these protocols to achieve yields exceeding 75% while minimizing byproducts.
Significance in Heterocyclic Chemistry and Pharmacophore Design
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry due to its:
- Electron-rich aromatic system : Facilitates π-π stacking and hydrogen bonding with biological targets.
- Tautomeric flexibility : Enables adaptation to diverse binding pockets.
Table 1: Pharmacological Applications of 1,2,4-Triazole-3-thiol Derivatives
The benzyl substituents in this compound enhance lipophilicity, improving membrane permeability and bioavailability. This compound has also served as a precursor for metal complexes, where the thiol group coordinates to transition metals like copper(II) and zinc(II), enhancing catalytic and antimicrobial properties.
Structure
2D Structure
Properties
IUPAC Name |
3,4-dibenzyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-17-15(11-13-7-3-1-4-8-13)19(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFGHHXGMDPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of arylidenearylthiosemicarbazides in the presence of copper (II) catalysts. The reaction proceeds through the formation of 4,5-disubstituted 1,2,4-triazole-3-thiones, which are subsequently desulfurized to yield the desired triazole . Another method involves the reaction of hydrazides of 4-alkoxybenzoic acids with benzyl isothiocyanate followed by cyclization with thiosemicarbazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-3-thiol.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Triazole-3-thiol.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Synthesis of 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol
The synthesis of this compound typically involves the reaction of appropriate hydrazide compounds with isothiocyanates. The general synthesis pathway can be summarized as follows:
- Preparation of Thiosemicarbazides : Starting materials such as furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide are reacted with carbon disulfide to form thiosemicarbazides.
- Cyclization to Triazoles : The thiosemicarbazides undergo cyclization in an alkaline medium to yield the corresponding 4H-1,2,4-triazole derivatives .
- Final Modification : The final product, this compound, is obtained through specific substitutions on the triazole ring.
Pharmacological Applications
-
Antimicrobial Activity : Compounds in the 1,2,4-triazole family have demonstrated significant antimicrobial properties. Studies have shown that derivatives exhibit activity against various bacterial and fungal strains . For instance:
- A study reported that 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols showed effective inhibition of microbial growth.
- Anticonvulsant Properties : Research indicates that certain triazole derivatives possess anticonvulsant activity. This has been assessed using animal models where compounds were tested for their ability to reduce seizure frequency .
- Anti-inflammatory Effects : The anti-inflammatory potential of triazoles has been documented in various studies. These compounds may inhibit inflammatory pathways and cytokine production .
Case Studies
Agricultural Applications
In addition to their pharmacological uses, triazoles are also significant in agriculture:
- Fungicides : Triazole derivatives are widely used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes . This application is crucial for crop protection against various fungal pathogens.
- Herbicides : Research has indicated that certain 1,2,4-triazole derivatives can serve as herbicides with selective action against specific weed species while being less toxic to crops .
Mechanism of Action
The mechanism of action of 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity by forming non-covalent interactions. The presence of flexible linkers on either side of the triazole core enhances its binding affinity and selectivity . Additionally, the thiol group can form hydrogen bonds with specific amino acid residues in the target protein, further stabilizing the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to structurally related 1,2,4-triazole-3-thiol derivatives. Key differences arise from substituent variations, which influence reactivity, solubility, and bioactivity.
Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives
Commercial and Practical Considerations
- Availability : The discontinuation of this compound by suppliers like CymitQuimica contrasts with the commercial availability of simpler analogs (e.g., 4,5-Diphenyl derivatives), which are widely used in research .
- Cost and Scalability : Synthesis of dibenzyl derivatives may involve multi-step routes with challenging purification, whereas phenyl-substituted analogs are more straightforward to prepare .
Biological Activity
4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol (CAS No. 83673-68-1) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes benzyl groups at the 4 and 5 positions and a thiol group at the 3 position. Its molecular formula is with a molecular weight of 281.38 g/mol. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Overview of Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry. The compound has shown promising results in several areas:
- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as melanoma and breast cancer .
- Antimicrobial Properties : The compound has been tested for its antimicrobial activity against a range of pathogens. Similar triazole-thiol derivatives have shown moderate antibacterial effects against microorganisms .
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are important targets for cancer therapy .
The mechanism of action for this compound involves several biochemical pathways:
- Kinase Interaction : The compound may inhibit specific kinases such as CLK1 and DYRK1A. This inhibition can disrupt signaling pathways that are often dysregulated in cancer cells .
- Non-Covalent Interactions : It is suggested that the compound interacts with its biological targets through non-covalent bonds, which could include hydrogen bonding and hydrophobic interactions due to its lipophilic nature enhanced by the benzyl groups .
- Oxidative Stress Modulation : The thiol group in the structure may contribute to antioxidant activity by scavenging free radicals and modulating oxidative stress within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar triazole compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Structure | Anticancer activity |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | Structure | Antimicrobial properties |
| 4,5-Diamino-4H-1,2,4-triazole-3-thiol | Structure | Moderate anticancer effects |
The presence of benzyl groups in this compound enhances its lipophilicity compared to other derivatives. This structural feature contributes to its improved ability to penetrate biological membranes and interact with cellular targets more effectively.
Case Studies
Several studies have documented the biological activities of triazole derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various triazole derivatives on human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that certain derivatives exhibited significant selective cytotoxicity towards these cancer cells .
- Antimicrobial Screening : In another investigation focusing on antimicrobial activity, several triazole compounds were tested against common bacterial strains. The results showed that some derivatives had moderate activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. Basic
- 1H/13C NMR : Confirms substitution patterns and benzyl group integration. For instance, aromatic protons in benzyl groups appear at δ 7.2–7.5 ppm, while thiol protons are often absent due to tautomerization .
- IR Spectroscopy : The thione (C=S) stretch is observed at ~1200–1250 cm⁻¹, and N-H stretches (if present) at ~3200 cm⁻¹ .
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ for S-alkyl derivatives) .
How can researchers design experiments to evaluate the anti-tuberculosis activity of this compound against Mycobacterium bovis?
Q. Advanced
- Culture Conditions : Inoculate M. bovis (100th passage) in Middlebrook 7H9 medium at pH 6.5 and 37°C. Use concentrations of 0.1–1.0% (w/v) of the compound .
- Growth Inhibition : Monitor bacterial growth spectrophotometrically (OD600) for 90 days. Compare with isoniazid controls; 4,5-Dibenzyl derivatives show complete growth suppression at 0.1% concentration, unlike isoniazid, which fails below 0.5% .
- pH Sensitivity : Repeat assays at pH 7.1 to assess pH-dependent efficacy.
What computational strategies validate the structure and predict the bioactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*). Compare calculated IR/NMR spectra with experimental data to confirm tautomeric forms (thiol vs. thione) .
- Molecular Docking : Screen against targets like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR). S-alkyl derivatives show strong binding (ΔG < −8 kcal/mol) due to hydrophobic interactions with pyridyl/pyrrole substituents .
How do structural modifications (e.g., S-alkylation or benzyl substitution) affect antioxidant and antimicrobial activities?
Q. Advanced
- Antioxidant Activity :
- DPPH Assay : 4,5-Dibenzyl derivatives exhibit 88.89% radical scavenging at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M. Fluorobenzylidene substituents reduce activity by 15–20% due to electron-withdrawing effects .
- Antimicrobial Activity :
What experimental and theoretical approaches assess corrosion inhibition properties in acidic environments?
Q. Advanced
- Electrochemical Testing : Use potentiodynamic polarization in 1 M HCl. 4,5-Dibenzyl derivatives show ~92% inhibition efficiency at 500 ppm, behaving as mixed-type inhibitors (Langmuir adsorption isotherm, R² > 0.98) .
- DFT-Based Descriptors : Calculate global reactivity parameters (e.g., ΔN = 0.85) to correlate electron-donating capacity with inhibition performance. Higher HOMO energy (−5.2 eV) indicates strong adsorption on mild steel surfaces .
How are metal complexes of this compound synthesized, and what coordination geometries are observed?
Q. Advanced
- Synthesis : React the triazole-thiol ligand (L) with Co(II), Ni(II), or Zn(II) acetates in ethanol. Isolate complexes via solvent evaporation and recrystallization .
- Coordination Modes : The ligand acts as a bidentate N,S-donor. Octahedral geometry is confirmed for Co(II) (μeff = 4.2 BM) via magnetic susceptibility, while Zn(II) adopts tetrahedral coordination (d-d transitions absent) .
What in silico strategies prioritize derivatives for further biological testing?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
